molecular formula C11H13ClO2 B8077207 3-(4-Chlorobutoxy)benzaldehyde

3-(4-Chlorobutoxy)benzaldehyde

Cat. No.: B8077207
M. Wt: 212.67 g/mol
InChI Key: VVXRUDJPHOGBQO-UHFFFAOYSA-N
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Description

3-(4-Chlorobutoxy)benzaldehyde is an organic compound with the molecular formula C11H13ClO2. It features a benzaldehyde core substituted with a 4-chlorobutoxy group. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobutoxy)benzaldehyde typically involves the reaction of 4-chlorobutanol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorobutoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom in the 4-chlorobutoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Chlorobutoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobutoxy)benzaldehyde involves its interaction with cellular components. For instance, it can disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption is achieved through the compound’s redox activity, targeting enzymes such as superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

Uniqueness: 3-(4-Chlorobutoxy)benzaldehyde is unique due to the presence of both the 4-chlorobutoxy group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-(4-chlorobutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXRUDJPHOGBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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